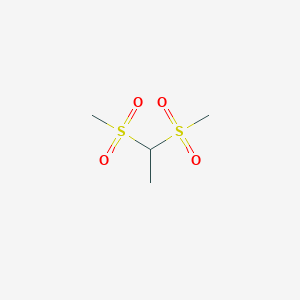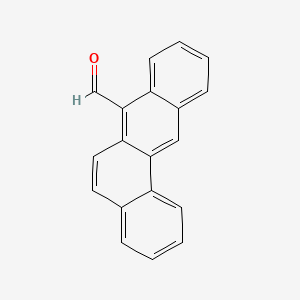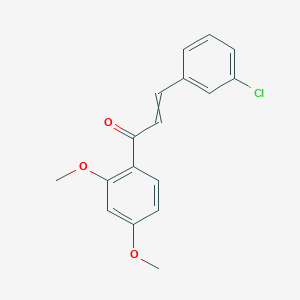![molecular formula C10H12N2 B14006959 Bicyclo[2.2.2]octane-2,3-dicarbonitrile CAS No. 6303-65-7](/img/structure/B14006959.png)
Bicyclo[2.2.2]octane-2,3-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[2.2.2]octane-2,3-dicarbonitrile is a chemical compound characterized by its unique bicyclic structure. This compound belongs to the bicyclo[2.2.2]octane family, which is known for its rigid and strain-free system. The bicyclo[2.2.2]octane framework is often used in various fields of chemistry due to its stability and unique three-dimensional structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.2.2]octane-2,3-dicarbonitrile typically involves a series of organic reactions. One common method is the Diels-Alder reaction, followed by ring-closing metathesis. The Diels-Alder reaction is a [4+2] cycloaddition reaction that forms the bicyclic structure, while ring-closing metathesis helps in forming the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.2]octane-2,3-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Bicyclo[2.2.2]octane-2,3-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use in drug design and development, particularly as a scaffold for bioactive molecules.
Industry: Used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of bicyclo[2.2.2]octane-2,3-dicarbonitrile involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cubane: Another rigid, three-dimensional structure used in drug design.
Bicyclo[1.1.1]pentane: Known for its high strain and unique properties.
Bicyclo[3.2.1]octane: Shares a similar bicyclic structure but with different ring sizes.
Uniqueness
Bicyclo[2.2.2]octane-2,3-dicarbonitrile is unique due to its combination of stability and three-dimensional structure. This makes it particularly useful in applications where rigidity and defined geometry are crucial, such as in drug design and materials science.
Properties
CAS No. |
6303-65-7 |
|---|---|
Molecular Formula |
C10H12N2 |
Molecular Weight |
160.22 g/mol |
IUPAC Name |
bicyclo[2.2.2]octane-2,3-dicarbonitrile |
InChI |
InChI=1S/C10H12N2/c11-5-9-7-1-2-8(4-3-7)10(9)6-12/h7-10H,1-4H2 |
InChI Key |
KQVJLZRILSXTIY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC1C(C2C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[S(R)]-N-((S)-(2-(Di-tert-butylphosphino)phenyl)(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14006918.png)
![2-[(2,6-dimethylphenoxy)methyl]-4,5-dihydro-1H-imidazole;hydrochloride](/img/structure/B14006922.png)
![1-[2-(Trifluoromethyl)phenyl]-2-imidazolidinethione](/img/structure/B14006923.png)

![Ethyl 2-[(diethylamino)methyl]-2,3-diphenylpropanoate](/img/structure/B14006928.png)


